2-tert-Butyl-1,4-benzoquinone

CAS No.: 3602-55-9

Cat. No.: VC1685562

Molecular Formula: C10H12O2

Molecular Weight: 164.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3602-55-9 |

|---|---|

| Molecular Formula | C10H12O2 |

| Molecular Weight | 164.20 g/mol |

| IUPAC Name | 2-tert-butylcyclohexa-2,5-diene-1,4-dione |

| Standard InChI | InChI=1S/C10H12O2/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6H,1-3H3 |

| Standard InChI Key | NCCTVAJNFXYWTM-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC(=O)C=CC1=O |

| Canonical SMILES | CC(C)(C)C1=CC(=O)C=CC1=O |

Introduction

Chemical Identity and Structure

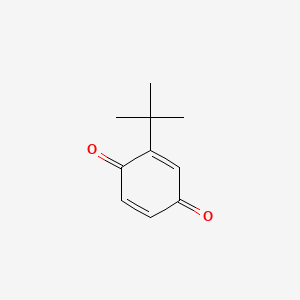

2-tert-Butyl-1,4-benzoquinone is a substituted benzoquinone with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.2 g/mol . It is registered under the CAS number 3602-55-9 and is known by several synonyms including TBQ, tert-butylquinone, 2-TERT-BUTYLQUINONE, and tert-butyl-p-quinone . The compound features a benzoquinone core structure with a tert-butyl substituent at the 2-position.

The chemical structure can be represented by the SMILES notation CC(C)(C)C1=CC(=O)C=CC1=O and the InChI notation 1S/C10H12O2/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6H,1-3H3 . The structure consists of a six-membered carbon ring with two carbonyl groups at para positions (1,4-positions) and a tert-butyl group at position 2. This arrangement contributes to its distinctive chemical reactivity and biological properties.

Nomenclature and Identification

The compound is systematically named as 2-(1,1-dimethylethyl)-2,5-cyclohexadiene-1,4-dione according to IUPAC standards, though it is more commonly referred to as 2-tert-butyl-1,4-benzoquinone . Various database identifiers are assigned to this compound for research and regulatory purposes:

| Identifier Type | Value |

|---|---|

| CAS Number | 3602-55-9 |

| MDL Number | MFCD00666928 |

| FDA UNII | F18QT8490S |

| InChIKey | NCCTVAJNFXYWTM-UHFFFAOYSA-N |

| NIST Chemistry Reference | 2,5-Cyclohexadiene-1,4-dione, 2-(1,1-dimethylethyl) |

| UNSPSC Code | 12352100 |

| NACRES | NA.22 |

Physical and Chemical Properties

2-tert-Butyl-1,4-benzoquinone presents as a dark yellow solid with specific physical parameters that define its behavior in various experimental and industrial contexts . Understanding these properties is essential for its proper handling, storage, and application in research settings.

Physical Properties

The compound exhibits the following physical characteristics:

| Property | Value |

|---|---|

| Physical State | Solid |

| Color | Dark Yellow |

| Melting Point | 54-58°C (literature) |

| Boiling Point | 227.8±15.0°C (Predicted) |

| Density | 1.092±0.06 g/cm³ (Predicted) |

| Solubility | Slightly soluble in Chloroform and Methanol |

| Recommended Storage | Sealed in dry container at Room Temperature |

These properties influence its stability, reactivity, and applications in various chemical processes and biological systems .

Spectroscopic Data

Spectroscopic analysis provides valuable information about the structural characteristics of 2-tert-Butyl-1,4-benzoquinone. Mass spectroscopy data indicates a molecular ion with a mass of 164, corresponding to its molecular formula C₁₀H₁₂O₂ . This spectroscopic fingerprint is crucial for analytical identification and purity assessment of the compound in research and quality control environments.

Synthesis and Chemical Reactions

Synthetic Methods

2-tert-Butyl-1,4-benzoquinone can be synthesized through various methods, with one notable approach being the titanium superoxide catalyzed oxidation of 2-tert-butylphenol using aqueous 30% hydrogen peroxide (H₂O₂) . This method represents an efficient oxidative pathway that maintains the tert-butyl substituent while establishing the quinone functionality.

Additionally, the compound serves as a starting material for further synthetic transformations, such as the synthesis of 2-tert-butyl-1,4-dimethoxybenzene through a multi-step reaction process . This process typically involves:

-

Hydrogenation in tetrahydrofuran at 30°C under normal pressure in a flow reactor

-

Subsequent reaction with potassium hydroxide in a tetrahydrofuran-water mixture

Chemical Reactivity and Transformations

The quinone structure of the compound makes it susceptible to nucleophilic addition reactions and reduction processes. It readily undergoes redox reactions, particularly in biological systems, which contributes to its cytotoxic effects and interactions with cellular components . The compound can be reduced to corresponding hydroquinone derivatives, which exhibit different chemical and biological properties.

Biological Significance and Activities

Metabolic Relationships

2-tert-Butyl-1,4-benzoquinone holds particular significance in food chemistry and toxicology as it is a major metabolite of butylated hydroxyanisole (BHA), a common food additive . It is also an oxidation product of 2-tert-butylhydroquinone (TBHQ), another food preservative . These relationships highlight the importance of understanding TBQ's biological activities when assessing the safety profiles of these widely used food additives.

The compound is identified as one of the main neoformed compounds resulting from TBHQ decomposition in poly lactic acid (PLA-TBHQ) films, which are sometimes used in food packaging applications . This transformation pathway represents an important consideration in food safety assessments.

Cytotoxic Effects

One of the most significant biological activities of 2-tert-Butyl-1,4-benzoquinone is its pronounced cytotoxicity. Research has demonstrated that it is strongly cytotoxic to human monocytic leukemia U937 cells . Further studies have confirmed that TBQ induces apoptosis and inhibits cell proliferation in chronic myelogenous leukemia (CML) cells .

Particularly noteworthy is its ability to induce apoptosis in chronic myeloid leukemia cells that have developed resistance to imatinib, a first-line treatment for CML. This effect occurs via caspase-dependent Bcr-Abl downregulation, suggesting potential applications in overcoming drug resistance in cancer treatment .

Molecular Interactions

At the molecular level, 2-tert-Butyl-1,4-benzoquinone demonstrates specific interactions with various proteins. Its binding interactions with lysozyme have been examined and found to be intermediate between those of BHA and TBHQ . This finding provides insights into the structure-activity relationships of these related compounds.

A particularly significant molecular interaction involves Keap1 (Kelch-like ECH-associated protein 1), a key regulator of the Nrf2 antioxidant response pathway. TBQ causes activation of Nrf2 together with S-arylation of Keap1 in RAW264.7 cells . Research has explored the possibility of GSH-dependent S-transarylation of the Keap1-TBQ adduct, suggesting a complex mechanism of action involving modification of cellular regulatory proteins .

Applications in Research and Industry

Chemical Synthesis Applications

2-tert-Butyl-1,4-benzoquinone serves as a valuable synthetic intermediate in organic chemistry. It has been specifically utilized in the synthesis of azatrioxacirculene, a complex heterocyclic compound with potential applications in materials science . This application demonstrates the compound's utility as a building block for more complex molecular architectures.

Biochemical and Pharmaceutical Research

The compound's pronounced effects on cancer cells, particularly its ability to induce apoptosis in drug-resistant chronic myeloid leukemia cells, highlights its potential significance in cancer research . These properties make it a valuable tool for studying cellular mechanisms related to apoptosis, cell proliferation, and drug resistance in cancer.

Furthermore, its interactions with the Keap1-Nrf2 pathway, which is central to cellular responses to oxidative stress, position it as an important compound for research into antioxidant mechanisms and redox signaling . These areas of research have broader implications for understanding diseases associated with oxidative stress, including cancer, neurodegenerative disorders, and inflammatory conditions.

Current Research Trends

Recent research on 2-tert-Butyl-1,4-benzoquinone has focused on several key areas:

Cancer Research

Investigations into the mechanisms by which TBQ induces apoptosis in imatinib-resistant chronic myeloid leukemia cells represent a significant area of interest . This research has potential implications for developing strategies to overcome drug resistance in cancer treatment.

Protein Modification Studies

Studies exploring the interaction between TBQ and proteins such as Keap1, particularly the mechanisms of S-arylation and S-transarylation, provide insights into how electrophilic compounds modify cellular proteins and affect signaling pathways . This research contributes to our understanding of how xenobiotics and their metabolites exert biological effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume